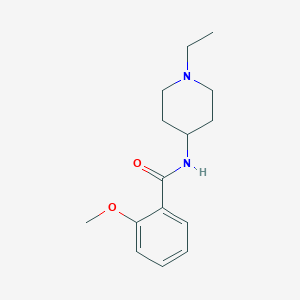![molecular formula C12H18N8S2 B4676121 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) CAS No. 92629-37-3](/img/structure/B4676121.png)
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)
Overview
Description
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine), also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BDP is a member of the pyrimidine family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and transcription. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and division.
Advantages and Limitations for Lab Experiments
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) is also highly soluble in water, making it easy to work with in aqueous solutions. However, 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine). One area of interest is the development of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the antibacterial and antifungal activities of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine), as well as its potential use in the prevention of biofilm formation. Additionally, further studies are needed to elucidate the mechanism of action of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) and to determine its optimal dosage and administration route.
Scientific Research Applications
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been extensively studied for its potential use in the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has also been investigated for its antibacterial and antifungal activities, as well as its ability to inhibit the formation of biofilms.
properties
IUPAC Name |
2-[4-(4,6-diaminopyrimidin-2-yl)sulfanylbutylsulfanyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8S2/c13-7-5-8(14)18-11(17-7)21-3-1-2-4-22-12-19-9(15)6-10(16)20-12/h5-6H,1-4H2,(H4,13,14,17,18)(H4,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXWBXDJGYCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCCCSC2=NC(=CC(=N2)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919044 | |
| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) | |
CAS RN |
92629-37-3 | |
| Record name | 4,6-Pyrimidinediamine, 2,2'-(1,4-butanediylbis(thio))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092629373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4676038.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-phenylpropanamide](/img/structure/B4676044.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4676045.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4676053.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4676085.png)
![2,3-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4676087.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4676095.png)


